molecular formula C12H18ClN B1341652 2-Benzylpiperidine hydrochloride CAS No. 192872-58-5

2-Benzylpiperidine hydrochloride

Cat. No. B1341652
M. Wt: 211.73 g/mol
InChI Key: QJPBYKFOQQDQSA-UHFFFAOYSA-N
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Description

2-Benzylpiperidine hydrochloride is a compound with the molecular formula C12H18ClN . It is a derivative of 2-Benzylpiperidine, which is a stimulant drug of the piperidine class . The parent compound, 2-Benzylpiperidine, is similar in structure to other drugs such as methylphenidate and desoxypipradrol .


Synthesis Analysis

Piperidines, including 2-Benzylpiperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of 2-Benzylpiperidine hydrochloride is 211.73 g/mol . The InChI code for the compound is InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H . The Canonical SMILES for the compound is C1CCNC(C1)CC2=CC=CC=C2.Cl .


Physical And Chemical Properties Analysis

2-Benzylpiperidine hydrochloride has a molecular weight of 211.73 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 211.1127773 g/mol .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

  • Pharmaceutical Industry

    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use. They can be used as building blocks in the synthesis of more complex compounds, or they can be administered directly as drugs .
    • The results or outcomes obtained also vary widely. For example, some piperidine derivatives have shown promising results in preclinical and clinical trials for various diseases .
  • Organic Chemistry

    • Piperidines are used as building blocks and reagents in synthesizing organic compounds .
    • The methods of application involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The outcomes of these reactions are new compounds with potential pharmacological activity .
  • Stimulant

    • 2-Benzylpiperidine is a stimulant drug of the piperidine class . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol but around one twentieth as potent . While it boosts norepinephrine levels to around the same extent as d-amphetamine, it has very little effect on dopamine levels .
    • Its main use is as a synthetic intermediate in the manufacture of other drugs .
  • Synthetic Intermediate

    • 2-Benzylpiperidine is used as a synthetic intermediate in the manufacture of other drugs . The methods of application involve various chemical reactions to produce the desired compounds .
    • The outcomes of these reactions are new compounds with potential pharmacological activity .
  • Monoamine Releasing Agent

    • 4-Benzylpiperidine, a related compound, is used as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
    • The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use .
    • The results or outcomes obtained also vary widely. For example, some piperidine derivatives have shown promising results in preclinical and clinical trials for various diseases .
  • NMDA Receptor Antagonists

    • Some 2-substituted piperidine analogs are used as subtype-selective NMDA receptor antagonists . NMDA receptors are a type of glutamate receptor, and they play a key role in learning and memory .
    • The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use .
    • The results or outcomes obtained also vary widely. For example, some piperidine derivatives have shown promising results in preclinical and clinical trials for various diseases .
  • Synthesis of Biologically Active Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • The outcomes of these reactions are new compounds with potential pharmacological activity .

Future Directions

Piperidines, including 2-Benzylpiperidine, are significant in the pharmaceutical industry, and there is ongoing research into their synthesis and applications . They are present in more than twenty classes of pharmaceuticals, and their derivatives have been the subject of many scientific papers . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important area of study .

properties

IUPAC Name

2-benzylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPBYKFOQQDQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589591
Record name 2-Benzylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylpiperidine hydrochloride

CAS RN

192872-58-5
Record name 2-Benzylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-benzylpyridine (2.0 g, 12 mmol) in MeOH (50 mL) containing conc. HCl (1 mL) was hydrogenated in a Parr apparatus over Pt (PtO2, 30 mg) at 25° C. The reaction was allowed to proceed at 22 psi for 5 h, 45 psi for 4 h, then overnight at 22 to 12 psi. The catalyst was removed by filtration and the solvent was removed in vacuo to give a syrup. Absolute EtOH (50 mL) was added and then evaporated in vacuo. This was repeated to give a near colorless solid. The solid was triturated with ether (2×20 mL) and dried in vacuo to give a colorless powder (2.36 g, 94% yield); mp 128-131° C., lit. 125-130° C. (vide supra); 1H NMR (D2O) 1.45-2.05 (m, 6H), 2.80-3.05 (m, 3H), 3.27-3.45 (m, 2H) 7.26-7.46 (m, 5H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pt
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylpiperidine hydrochloride
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2-Benzylpiperidine hydrochloride
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2-Benzylpiperidine hydrochloride
Reactant of Route 4
2-Benzylpiperidine hydrochloride
Reactant of Route 5
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2-Benzylpiperidine hydrochloride
Reactant of Route 6
2-Benzylpiperidine hydrochloride

Citations

For This Compound
5
Citations
BJ Yadav-Samudrala, JM Eltit… - ACS Chemical …, 2019 - ACS Publications
Synthetic cathinones are, primarily, stimulant drugs of abuse that act at monoamine transporters (eg, the dopamine transporter or DAT) as releasing agents or as reuptake inhibitors. In …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
N Tanaka, T Usuki - European Journal of Organic Chemistry, 2020 - Wiley Online Library
Hydrogenation of over a dozen aromatic compounds, including both heteroarenes and arenes, over palladium on carbon (Pd/C, 1–100 mol%) with H 2 ‐balloon pressure at room …
H Deng, S Kooijman… - Chemical Tools to … - scholarlypublications …
… After filtering over a Whatman® filter and evaporation of the solvents, (R)-2-benzylpiperidine hydrochloride was obtained. The salt from above was dissolved in water (20 mL) and …
ED Mock, I Kotsogianni, WPF Driever… - Journal of Medicinal …, 2020 - ACS Publications
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is regarded as the main enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
BJ Yadav - 2019 - scholarscompass.vcu.edu
Synthetic cathinones are stimulant drugs of abuse that act at monoamine transporters eg the dopamine transporter (DAT) as releasing agents or as reuptake inhibitors. More than> 150 …
Number of citations: 2 scholarscompass.vcu.edu

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